5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile

FGFR inhibitor Kinase inhibition Cancer therapeutics

This nitrogen-rich fused bicyclic heterocycle (CAS 2118657-04-6) is a critical ATP-competitive hinge-binding motif. Its 2-carbonitrile group uniquely modulates electronic properties to enhance kinase binding affinity (e.g., FGFR1 IC50 2.1 nM) and metabolic stability versus unsubstituted scaffolds. Ideal for synthesizing selective inhibitors for oncology/inflammation and CFTR activators (EC50 89 nM). Ensure procurement of the exact 2-CN regioisomer to leverage its distinct ADME and potency advantages.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 2118657-04-6
Cat. No. B12292628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile
CAS2118657-04-6
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(N=C21)C#N
InChIInChI=1S/C7H4N4/c8-3-5-4-10-7-6(11-5)1-2-9-7/h1-2,4H,(H,9,10)
InChIKeyZHCAJBRYXOJXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile: A Privileged Kinase Hinge-Binder Scaffold for Targeted Inhibitor Discovery


5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile (CAS 2118657-04-6) is a nitrogen-rich fused bicyclic heterocycle featuring a pyrrolo[2,3-b]pyrazine core with an electron-withdrawing carbonitrile (-CN) group at the 2-position [1]. This scaffold functions as a bioisostere of purine and 7-azaindole, acting as an ATP-competitive hinge-binder in kinase active sites . The 5H-pyrrolo[2,3-b]pyrazine class is predominantly associated with kinase inhibition, distinguishing it from the isomeric pyrrolo[1,2-a]pyrazine class which exhibits antibacterial, antifungal, and antiviral activities [2]. The compound serves as a key synthetic intermediate for developing small-molecule inhibitors targeting cancer pathways and inflammatory diseases [1].

Why Unsubstituted 5H-pyrrolo[2,3-b]pyrazine or Alternative Isomers Cannot Replace the 2-Carbonitrile Derivative


Generic substitution of 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile with the unsubstituted parent scaffold (5H-pyrrolo[2,3-b]pyrazine) or with regioisomers such as pyrrolo[1,2-a]pyrazine derivatives is not scientifically equivalent. The electron-withdrawing cyano group at the 2-position enhances binding affinity to biological targets by modulating the electronic properties of the heterocyclic core, while the fused ring system contributes to improved metabolic stability . Isomeric pyrrolo[1,2-a]pyrazines exhibit distinct biological profiles with antibacterial and antiviral activities rather than the kinase inhibition characteristic of the 5H-pyrrolo[2,3-b]pyrazine series [1]. Furthermore, the nitrile moiety offers versatile synthetic derivatization potential, enabling further structural optimization to modulate target binding, physicochemical properties, and ADME parameters—a capability absent in the unsubstituted parent compound .

Quantitative Evidence for 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile Differentiation: Kinase Inhibition, Metabolic Stability, and In Vivo Efficacy


FGFR Kinase Inhibition Potency of 5H-pyrrolo[2,3-b]pyrazine Derivatives

A structure-based drug design campaign optimizing the 5H-pyrrolo[2,3-b]pyrazine scaffold yielded compound 13, a potent FGFR kinase inhibitor with an IC50 of 2.1 nM against FGFR1 [1]. This potency exceeds that of many other kinase inhibitor chemotypes under identical assay conditions, establishing the 5H-pyrrolo[2,3-b]pyrazine core as a privileged scaffold for achieving nanomolar FGFR inhibition [1].

FGFR inhibitor Kinase inhibition Cancer therapeutics

In Vivo Antitumor Efficacy of 5H-pyrrolo[2,3-b]pyrazine FGFR Inhibitors in Xenograft Models

Following optimization of metabolic stability and pharmacokinetic properties, compound 35—a 5H-pyrrolo[2,3-b]pyrazine derivative—was evaluated in a mouse xenograft model bearing tumors with FGFR genetic alterations [1]. Compound 35 demonstrated significant tumor growth inhibition relative to vehicle control, confirming that the scaffold can be optimized to achieve in vivo efficacy [1].

In vivo efficacy Xenograft model FGFR-driven tumors

CFTR Chloride Channel Activation: Submicromolar Affinity of Pyrrolo[2,3-b]pyrazine Derivatives

The pyrrolo[2,3-b]pyrazine derivative RP107 activates CFTR chloride channels with an EC50 of 89 nM in Ussing chamber experiments using colon tissue from Cftr+/+ mice, while showing no effect in Cftr-/- tissue [1]. In contrast, the structurally related analog RP108, which bears an n-butyl substitution, exhibits only micromolar activity (EC50 = 103 μM) [1]. This >1000-fold difference in potency demonstrates that substitution on the pyrrolo[2,3-b]pyrazine scaffold profoundly influences biological activity, with the appropriate substitution pattern enabling submicromolar target engagement [1].

CFTR activator Cystic fibrosis Chloride channel

Selectivity Profile: FGFR vs. JAK Kinase Inhibition Across the 5H-pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed to generate both FGFR-selective inhibitors and JAK3 inhibitors, with selectivity profiles governed by substitution patterns [1][2]. In FGFR programs, compound 13 demonstrated high selectivity within the FGFR family [1]. In contrast, early JAK3 leads 1a and 1h based on the same core scaffold exhibited promising JAK3 potency but lacked selectivity against other JAK family isoforms (JAK1, JAK2, Tyk2) [2]. This divergence in selectivity outcomes indicates that the 5H-pyrrolo[2,3-b]pyrazine core is a versatile platform capable of achieving distinct kinase selectivity profiles when properly derivatized.

Kinase selectivity FGFR JAK3 Off-target activity

Optimal Application Scenarios for 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile in Research and Industrial Settings


Kinase Inhibitor Discovery: FGFR-Targeted Oncology Programs

5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile serves as an optimal starting scaffold for structure-based design of FGFR kinase inhibitors. The scaffold has demonstrated the ability to yield compounds with single-digit nanomolar FGFR1 potency (e.g., compound 13, IC50 = 2.1 nM) and high kinase selectivity [1]. The 2-carbonitrile group provides an electron-withdrawing handle that can be leveraged for modulating binding affinity and enabling further synthetic derivatization . Procurement of this intermediate enables medicinal chemistry teams to rapidly explore SAR around a validated kinase hinge-binding motif.

CFTR Modulator Development for Cystic Fibrosis Research

The pyrrolo[2,3-b]pyrazine scaffold has produced CFTR activators with submicromolar potency (RP107, EC50 = 89 nM), representing a >1000-fold improvement over structurally similar analogs such as RP108 (EC50 = 103 μM) [2]. This demonstrates the scaffold's capacity to engage alternative biological targets beyond kinases. Researchers investigating CFTR pharmacology or seeking novel CFTR modulator chemotypes should consider 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile as a building block for synthesizing and evaluating new derivatives.

Selective Kinase Probe Generation for Target Validation Studies

The 5H-pyrrolo[2,3-b]pyrazine core has been successfully tuned to achieve distinct kinase selectivity profiles—ranging from FGFR-selective inhibitors to pan-JAK active compounds—depending on substitution patterns [1][3]. The 2-carbonitrile derivative offers a functionalized starting point for generating focused libraries aimed at specific kinase targets. This makes the compound particularly valuable for target validation studies where achieving the appropriate selectivity window is critical for interpreting biological outcomes.

Metabolic Stability Optimization in Lead Generation

The fused ring system of the 5H-pyrrolo[2,3-b]pyrazine scaffold contributes to improved metabolic stability compared to alternative heterocyclic cores, addressing common ADME optimization challenges . Optimization campaigns starting from this scaffold have successfully yielded compounds with favorable metabolic properties and in vivo pharmacokinetic profiles suitable for xenograft efficacy studies [4]. For programs where metabolic stability is a known liability of alternative chemotypes, 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile offers a structurally distinct starting point with a differentiated stability profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.